6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
Overview
Description
6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is a fluorinated benzopyran derivative Compounds containing fluorine atoms are known for their unique chemical properties, which often include increased metabolic stability and enhanced biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the introduction of fluorine atoms into the benzopyran ring system. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminoaryl aldehydes or ortho-vinyl substituted anilines can be condensed with trifluoromethyl-containing reagents like trifluoromethyl 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-7-pyrrololidinoquinolones: These compounds also contain fluorine atoms and exhibit similar biological activities.
2-(trifluoromethyl)quinolines: These compounds share the trifluoromethyl group and have comparable chemical properties.
Uniqueness
6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific structural features, which include the benzopyran ring system and the presence of both fluoro and trifluoromethyl groups
Properties
IUPAC Name |
6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-8-2-5-1-6(15)4-16-9(5)3-7(8)10(12,13)14/h2-3,6H,1,4,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVRLXIKIFQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC(=C(C=C21)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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